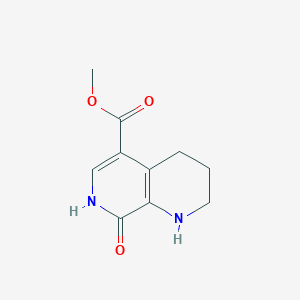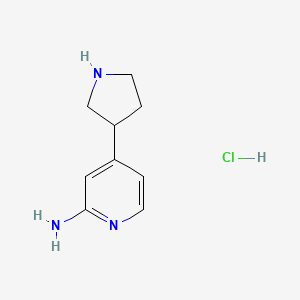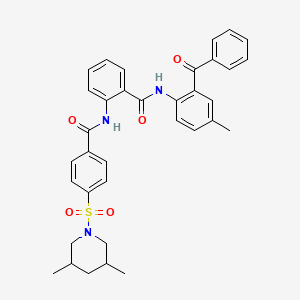
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as CI994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI994 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can in turn lead to anti-cancer effects.
Applications De Recherche Scientifique
However, there are several approaches to exploring the scientific applications of complex chemical compounds, even when direct information is scarce:
Synthesis and Characterization : Studies often focus on the synthesis and characterization of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and chemical engineering. For example, research on the synthesis of novel compounds with antitumor activities provides insights into how structural modifications can influence biological activity and selectivity towards different cancer cell lines (Łukasz Tomorowicz et al., 2020).
Biological Activities and Applications : Compounds are evaluated for their biological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-viral properties. This involves assessing the compounds' mechanisms of action, efficacy, and potential as therapeutic agents. For instance, celecoxib derivatives have been studied for their multi-faceted biological activities, indicating the breadth of applications that novel compounds can have (Ş. Küçükgüzel et al., 2013).
Environmental and Ecotoxicological Studies : The environmental impact and ecotoxicology of chemical compounds, especially those used in industrial applications, are crucial areas of research. Studies might explore the chronic toxicity of compounds and their degradation by-products, providing essential data for assessing environmental safety and developing greener alternatives (Siciliano A et al., 2019).
Catalysis and Chemical Reactions : Research into how compounds can serve as catalysts or intermediates in chemical reactions is another critical area. For example, the development of trinuclear complexes of palladium(ii) that catalyze selective chemical transformations showcases the role of novel compounds in advancing synthetic methodologies and applications in material science (P. Dubey et al., 2017).
Advanced Materials and Technologies : Compounds are also evaluated for their potential applications in creating new materials and technologies, including electronics, energy storage, and nanotechnology. The synthesis and application of ionic liquids in various fields, such as electrochemistry and materials science, illustrate the diverse applications of chemical compounds in technology development (H. Löwe et al., 2010).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-12(16)4-3-5-13(10)19-15(22)14(21)18-7-9-20-8-6-17-11(20)2/h3-6,8H,7,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOVSISXICENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)
![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)



![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)
